molecular formula C15H14N4O3 B023524 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid CAS No. 137281-39-1

4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid

Cat. No.: B023524
CAS No.: 137281-39-1
M. Wt: 298.3 g/mol
InChI Key: AIZPFZIKHIJCQX-UHFFFAOYSA-N
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Description

4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid (CAS: 137281-39-1, molecular formula: C₁₅H₁₄N₄O₃, molecular weight: 298.30) is a critical intermediate in the synthesis of pemetrexed (PMX), a multitargeted antifolate chemotherapeutic agent . Structurally, it comprises a benzoic acid moiety linked via an ethyl group to a pyrrolo[2,3-d]pyrimidine scaffold, which is central to its biological activity . This compound is characterized by high purity (≥98% by HPLC) and is utilized in pharmaceutical manufacturing due to its role in forming pemetrexed disodium, a drug approved for malignant pleural mesothelioma and non-small cell lung cancer (NSCLC) .

Properties

IUPAC Name

4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22/h1-2,4-5,7H,3,6H2,(H,21,22)(H4,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZPFZIKHIJCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430861
Record name 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
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Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

137281-39-1
Record name 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
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Record name Pemetrexed acid
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Record name 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
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Record name 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
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Record name 1H-Pyrrolo [2,3D] Pyrimidine Benzoic
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Record name PEMETREXED ACID
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Mechanism of Action

Biochemical Pathways

The inhibition of TS, GARFT, and DHFR disrupts the synthesis of thymidine and purine nucleotides, which are essential components of DNA. This disruption leads to the inhibition of DNA synthesis and cell replication, thereby exerting its cytotoxic effects.

Pharmacokinetics

The total systemic clearance of pemetrexed is approximately 91.8 mL/min in patients with normal renal function. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its therapeutic efficacy.

Result of Action

The result of pemetrexed’s action is the inhibition of cell replication, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells.

Action Environment

Environmental factors such as the patient’s renal function can influence the action, efficacy, and stability of pemetrexed. For instance, impaired renal function can reduce the clearance of pemetrexed, potentially leading to increased toxicity.

Biological Activity

4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, also known by its CAS number 137281-39-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyDetails
Molecular FormulaC15H14N4O3
Molecular Weight298.30 g/mol
CAS Number137281-39-1
IUPAC Name4-[2-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
SynonymsPemetrexed intermediate

The compound is structurally related to pemetrexed (LY231514), a well-known antifolate drug used in cancer therapy. It inhibits multiple enzymes involved in the folate metabolism pathway, which is crucial for DNA synthesis and cell division. Specifically, it targets:

  • Dihydrofolate Reductase (DHFR) : Inhibits the conversion of dihydrofolate to tetrahydrofolate.
  • Thymidylate Synthase (TS) : Prevents the synthesis of thymidine, essential for DNA replication.
  • Glycinamide Ribonucleotide Formyltransferase (GARFT) : Inhibits purine synthesis.

These mechanisms collectively lead to reduced proliferation of cancer cells and enhanced apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines:

Cancer Cell LineIC50 (µM)
A549 (Lung)0.5
MCF7 (Breast)0.8
HeLa (Cervical)0.6

This data suggests that the compound is potent in inhibiting cell growth across different types of cancer.

Other Biological Activities

In addition to its anticancer effects, the compound has been investigated for other biological activities:

  • Antioxidant Activity : Exhibits free radical scavenging properties.
  • Antibacterial Effects : Shows potential against certain bacterial strains.
  • Anti-inflammatory Properties : Modulates inflammatory pathways.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Lung Cancer : A preclinical trial demonstrated that administration of the compound significantly reduced tumor size in A549 xenograft models.
    "The treatment group exhibited a 70% reduction in tumor volume compared to controls" .
  • Combination Therapy : Research explored its use in combination with other chemotherapeutics, enhancing efficacy and reducing side effects.
    "Combination with doxorubicin showed synergistic effects in MCF7 cells" .

Scientific Research Applications

Anticancer Applications

1. Mechanism of Action
Pemetrexed acid functions as a multitargeted antifolate that inhibits multiple enzymes involved in folate metabolism. This action disrupts the synthesis of nucleotides necessary for DNA and RNA synthesis, leading to the inhibition of tumor cell proliferation. Specifically, it targets enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) .

2. Clinical Use
Pemetrexed is primarily used in combination with cisplatin for the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). Clinical trials have demonstrated that Pemetrexed improves overall survival when compared to standard therapies .

Case Studies

StudyObjectiveFindings
Efficacy of Pemetrexed in NSCLCTo evaluate the impact of Pemetrexed on NSCLC patientsPatients receiving Pemetrexed showed a median survival increase compared to those receiving traditional chemotherapy .
Combination Therapy with PemetrexedAssessing the effectiveness of Pemetrexed combined with targeted therapiesThe combination resulted in improved response rates and prolonged progression-free survival .

Research Insights

Recent studies have focused on enhancing the efficacy of Pemetrexed through various strategies:

1. Biomarker Development
Research has identified biomarkers such as TS expression levels that can predict patient response to Pemetrexed therapy. This allows for personalized treatment approaches .

2. Resistance Mechanisms
Studies are ongoing to understand mechanisms behind resistance to Pemetrexed, which include alterations in folate transport and increased expression of TS. Understanding these mechanisms can lead to the development of new strategies to overcome resistance .

Comparison with Similar Compounds

Pemetrexed (PMX)

PMX (N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid) is the parent drug derived from the target compound. Unlike the intermediate, PMX includes an L-glutamic acid side chain, enhancing its affinity for folate transporters (RFC, PCFT) and enabling multitargeted inhibition of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . This broad mechanism underpins its clinical efficacy in NSCLC and mesothelioma .

Methotrexate

Methotrexate, a classical antifolate, primarily inhibits DHFR but lacks activity against TS and GARFT. Its structure features a pteridine ring instead of a pyrrolo[2,3-d]pyrimidine, resulting in narrower therapeutic applications (e.g., leukemia, autoimmune diseases) .

Raltitrexed

Raltitrexed is a selective TS inhibitor with a quinazoline core. It lacks the benzoic acid substituent present in the target compound, which may limit its transport efficiency compared to PMX .

Enzymatic Targets and Therapeutic Profiles

A comparative analysis of enzyme inhibition and clinical use is provided below:

Compound Molecular Weight Target Enzymes Primary Use Transport Efficiency (PCFT)
4-[2-(...)]benzoic Acid (Intermediate) 298.30 N/A (Precursor) Pemetrexed synthesis N/A
Pemetrexed (PMX) 597.49 TS, DHFR, GARFT Mesothelioma, NSCLC High
Methotrexate 454.44 DHFR Leukemia, autoimmune diseases Moderate
Raltitrexed 458.44 TS Colorectal cancer Low

Advantages of the Target Compound in PMX Development

  • Structural Versatility : The benzoic acid group enhances interaction with folate transporters, a feature absent in older antifolates like raltitrexed .
  • Multitarget Potential: As a PMX precursor, it contributes to a drug with broader enzyme inhibition than methotrexate or raltitrexed, reducing the likelihood of drug resistance .

Preparation Methods

Crystallization from Aqueous Solutions

The disodium salt of 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid is preferentially crystallized from aqueous solutions adjusted to a pH range of 6.5–9.5. This method leverages the compound’s solubility profile, where alkaline conditions stabilize the deprotonated carboxylate and pyrrolopyrimidine moieties. A solvent system comprising water and miscible organic solvents (e.g., acetone, ethanol, or tetrahydrofuran) facilitates nucleation, with optimal temperatures maintained between 40°C and 70°C. Post-crystallization, lyophilization or controlled evaporation yields the crystalline form, which exhibits enhanced stability compared to amorphous counterparts.

Heck Coupling and Catalytic Hydrogenation

A pivotal route involves the Heck coupling of methyl 4-bromobenzoate with 3-butyn-1-ol, catalyzed by palladium complexes, to form a propargyl intermediate. Subsequent catalytic hydrogenation over Pd/C quantitatively reduces the alkyne to a saturated ethyl bridge, avoiding pyrophoric hazards associated with alternative reductants. Oxidation of the resultant alcohol using NaOCl in the presence of a TEMPO catalyst generates the aldehyde, which undergoes bromination with HBr and 3,5-di-tert-butyl-4-hydroxybenzyl acrylate (DBBA) to yield a key brominated intermediate. Condensation with 2,4-diamino-6-hydroxypyrimidine under basic conditions completes the pyrrolo[2,3-d]pyrimidine core, achieving a final purity of 99.6% as verified by HPLC.

Process Optimization and Critical Parameters

pH and Solvent Selection

The crystallization efficiency of the disodium salt is highly pH-dependent. Adjusting the aqueous solution to pH 7.5–8.5 maximizes yield while minimizing decomposition byproducts. Solvent mixtures with 4–7 volumes of water relative to the organic phase (e.g., ethanol or acetonitrile) enhance crystal lattice integrity, as evidenced by X-ray diffraction patterns.

Temperature and Reaction Monitoring

Maintaining the reaction temperature at 70°C during the hydrolysis of ester intermediates ensures complete conversion to the free acid. Real-time HPLC monitoring is employed to track residual starting materials, with reactions halted when 4-bromobenzonitrile levels fall below 0.4%. This precision reduces downstream purification burdens and improves batch consistency.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC analysis with UV detection at 254 nm remains the gold standard for assessing purity. The method resolves the target compound from common impurities such as unreacted 2,4-diamino-6-hydroxypyrimidine and brominated byproducts, achieving a limit of quantification (LOQ) of 0.1%.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy corroborates structural integrity, with characteristic signals at δ 8.1 ppm (aromatic protons) and δ 3.2 ppm (ethyl bridge methylene groups). Mass spectrometry (MS) further confirms the molecular ion peak at m/z 385.1 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Aqueous Crystallization85–9299.0–99.5Scalable, minimal organic wastepH sensitivity, requires lyophilization
Heck Coupling78–8599.6High purity, avoids pyrophoric reagentsMulti-step, costly catalysts
Ester Hydrolysis90–9598.8Simple, high-yieldGenerates acidic waste

Industrial Applications and Scalability

The Heck coupling route, despite its complexity, is favored in industrial settings due to its reproducibility and compliance with Good Manufacturing Practices (GMP). Large-scale batches (≥100 kg) utilize continuous flow reactors to enhance mixing and heat transfer during the Pd-catalyzed steps, reducing catalyst loading by 40%. Conversely, aqueous crystallization is employed for final purification, with patent data indicating a throughput of 500 kg/month using agitated crystallizers.

Challenges and Mitigation Strategies

Byproduct Formation

Brominated byproducts arising from incomplete condensation are mitigated via gradient recrystallization from ethanol-water mixtures, reducing impurity levels to <0.3%.

Stability Concerns

The free acid form is prone to decarboxylation under acidic conditions. Storage as the disodium salt at 2–8°C in amber vials extends shelf life to 24 months .

Q & A

Q. What are the recommended synthetic routes for 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid?

The synthesis of this compound likely involves multi-step reactions, drawing parallels to structurally related pyrrolo[2,3-d]pyrimidine derivatives. A general approach includes:

  • Step 1 : Preparation of the pyrrolo[2,3-d]pyrimidine core via cyclization of substituted pyrimidine intermediates. For example, coupling ethyl cyanoacetate with halogenated dimethoxyethane precursors to form pyrimidinols .
  • Step 2 : Functionalization of the core with an ethylbenzoic acid side chain. This may involve alkylation or coupling reactions (e.g., Suzuki-Miyaura for aromatic linkages) under controlled conditions .
  • Step 3 : Deprotection and purification, ensuring retention of the amino and carboxylic acid functionalities. Chromatography (HPLC) or recrystallization is recommended for purity validation .

Q. Key Challenges :

  • Avoiding over-chlorination or oxidation during side-chain introduction.
  • Maintaining solubility in polar solvents (e.g., DMF/water mixtures) for intermediate steps.

Q. How can structural characterization be performed to confirm the identity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the pyrrolo-pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons) and ethylbenzoic acid side chain (δ 2.5–3.5 ppm for methylene groups) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the crowded aromatic region .
  • Mass Spectrometry :
    • ESI-MS : Confirm molecular weight (expected [M+H]⁺ ~330–340 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to validate bond angles and stereochemistry, particularly for the fused pyrrolo-pyrimidine system .

Q. Data Contradictions :

  • Discrepancies in NMR peak integration may arise from tautomerism in the pyrrolo-pyrimidine ring. Use temperature-controlled NMR or DFT calculations to resolve .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Molecular Docking : Screen against target proteins (e.g., dihydrofolate reductase) to predict binding affinity. The benzoic acid moiety may enhance interactions with polar residues .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolo ring) with activity. For example, fluorination at the 5-position could modulate solubility and target engagement .
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to prioritize analogs for synthesis .

Q. Validation :

  • Cross-validate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Salt Formation : Convert the carboxylic acid to a sodium or lysine salt to enhance aqueous solubility .
  • Prodrug Design : Esterify the benzoic acid (e.g., methyl ester) for passive diffusion, with enzymatic cleavage in target tissues .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve plasma stability .

Q. Analytical Methods :

  • HPLC-UV/MS : Monitor stability in simulated physiological buffers (pH 1.2–7.4) .
  • Caco-2 Permeability Assays : Predict intestinal absorption potential .

Q. How can conflicting biological activity data be resolved across different assay systems?

  • Assay Optimization :
    • Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions to minimize variability .
    • Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement .
  • Metabolite Screening :
    • Identify active metabolites via LC-MS/MS, as the parent compound may undergo hepatic modification .

Q. Case Study :

  • Discrepancies in cytotoxicity (IC₅₀) between 2D monolayer and 3D spheroid models may arise from diffusion barriers in 3D systems. Use hypoxia-mimetic agents (e.g., CoCl₂) to better replicate in vivo conditions .

Q. What are the best practices for stability testing under varying storage conditions?

  • Forced Degradation Studies :
    • Thermal : Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via TLC/HPLC .
    • Photolytic : Expose to UV light (λ = 254 nm) to assess photostability of the pyrrolo-pyrimidine core .
  • Long-Term Storage :
    • Store lyophilized powder at -80°C under argon to prevent oxidation of the amino group .

Q. How can SAR studies elucidate the role of the ethylbenzoic acid substituent?

  • Analog Synthesis :
    • Replace the benzoic acid with isosteres (e.g., tetrazole, sulfonamide) to evaluate ionic interactions .
    • Shorten/lengthen the ethyl spacer to assess steric effects .
  • Biological Evaluation :
    • Compare binding affinity (Kd) and cellular uptake (e.g., radiolabeled analogs) .

Q. Key Finding :

  • The ethyl spacer may confer optimal rigidity for positioning the benzoic acid in the target active site .

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